N-(2-oxothiolan-3-yl)oxane-4-carboxamide
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Overview
Description
N-(2-oxothiolan-3-yl)oxane-4-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their ability to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This compound features a unique structure that includes an oxane ring and a thiolan ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)oxane-4-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods . The catalytic use of triazines, such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), has been shown to result in good to excellent yields (72–95%) by activating the carboxylic acid . Non-catalytic methods often involve direct amidation with amine functional groups under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes, utilizing efficient and eco-friendly pathways to optimize yield and reduce environmental impact . The use of readily available starting materials and optimized reaction conditions is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)oxane-4-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or the removal of oxygen, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-oxothiolan-3-yl)oxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential to inhibit enzyme activity through hydrogen bonding.
Industry: Utilized in the production of bioactive products and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)oxane-4-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to therapeutic effects such as anticancer or antibacterial activity. The molecular targets and pathways involved are often specific to the enzyme or protein being inhibited.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3S,6S)-6-[2-(dimethylamino)-2-oxoethyl]-2-(hydroxymethyl)oxan-3-yl]oxane-4-carboxamide
- 6-Cyclopropyl-N-(2-oxothiolan-3-yl)pyrimidine-4-carboxamide
Uniqueness
N-(2-oxothiolan-3-yl)oxane-4-carboxamide is unique due to its specific structure, which includes both an oxane ring and a thiolan ring. This dual-ring structure allows for unique interactions with enzymes and proteins, potentially leading to distinct biological activities compared to other carboxamides.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-9(7-1-4-14-5-2-7)11-8-3-6-15-10(8)13/h7-8H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWADENLSFPJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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